1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol

Lipophilicity ADME Blood-Brain Barrier Permeability

1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol is a synthetic aryloxypropanolamine derivative characterized by a 1,3-benzodioxole (methylenedioxybenzene) moiety linked via an ether oxygen to a propan-2-ol backbone bearing a tertiary diethylamino group (molecular formula C14H21NO4, MW 267.32 g/mol). This compound is primarily utilized as a specialized research chemical in medicinal chemistry and pharmacology, particularly in studies exploring the structure-activity relationships of benzodioxole-containing ligands.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
Cat. No. B12168418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCN(CC)CC(COC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C14H21NO4/c1-3-15(4-2)8-11(16)9-17-12-5-6-13-14(7-12)19-10-18-13/h5-7,11,16H,3-4,8-10H2,1-2H3
InChIKeyLQHAKJFBKRVIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol: A Specialized Research Chemical for Pharmacological Studies


1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol is a synthetic aryloxypropanolamine derivative characterized by a 1,3-benzodioxole (methylenedioxybenzene) moiety linked via an ether oxygen to a propan-2-ol backbone bearing a tertiary diethylamino group (molecular formula C14H21NO4, MW 267.32 g/mol) . This compound is primarily utilized as a specialized research chemical in medicinal chemistry and pharmacology, particularly in studies exploring the structure-activity relationships of benzodioxole-containing ligands . Its structural features suggest potential interactions with aminergic receptors and enzymes, making it a subject of interest for investigating psychoactive and cardiovascular mechanisms . However, it is critical to note that published, peer-reviewed, quantitative pharmacological data for this specific compound is extremely limited.

The Uniqueness of 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol: Why Standard Analogs Cannot Be Substituted


Substituting 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol with more common beta-blockers like Propranolol or Sotalol, or even with the simpler primary amine analog 1-amino-3-(1,3-benzodioxol-5-yloxy)propan-2-ol, would fundamentally alter the experimental outcome. The combination of a 1,3-benzodioxole aromatic system with a specific tertiary diethylamino tail creates a unique pharmacophore. The benzodioxole ring itself is associated with a broad range of biological activities, from beta-blockade [1] to psychoactive effects , and the diethylamino group dictates a distinct steric and electronic profile compared to the isopropylamino or tert-butylamino groups found in clinically established beta-blockers. This structural uniqueness means that any observed biological activity is likely to be highly specific to this molecule, and using a generic analog will not replicate the target binding profile, physicochemical properties, or metabolic fate, thus invalidating comparative research.

Evidence-Based Differentiation Guide for 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol


Physicochemical Property Differentiation: Predicted Lipophilicity vs. Propranolol

The target compound has a computed AlogP of 1.29 and a Polar Surface Area (PSA) of 90.65 Ų . This is significantly less lipophilic than the common non-selective beta-blocker Propranolol, which has an experimental logP of 3.48 [1] and a PSA of 41.49 Ų. The lower lipophilicity and larger PSA of the target compound suggest a vastly different pharmacokinetic profile, likely resulting in lower passive membrane permeability and reduced blood-brain barrier penetration compared to Propranolol.

Lipophilicity ADME Blood-Brain Barrier Permeability

Structural Differentiation: Tertiary vs. Primary Amine in Benzodioxole Series

A direct structural analog, 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol (primary amine, CAS 258853-83-7), possesses a free amino group instead of the target compound's diethylamino group . The tertiary amine in the target compound is bulkier, more lipophilic, and lacks hydrogen bond donor capacity compared to the primary amine analog. This fundamental change in the amine moiety is known to critically influence affinity and selectivity at aminergic G-protein coupled receptors, as demonstrated in extensive SAR studies within the aryloxypropanolamine class of beta-blockers [1].

Structure-Activity Relationship Amine Moiety Receptor Binding

Differentiation from Known Beta-Blockers: Absence of Canonical Beta-1/2 Affinity Data

Unlike established beta-blockers such as Propranolol (pA2 8.2 [1]) and Sotalol (pA2 6.8 [1]), no published pA2, Ki, or IC50 values for the target compound at human β1- or β2-adrenoceptors could be identified. The Tatsuno et al. (1977) study on a series of 1,3-benzodioxole derivatives found beta-blocking activity comparable to Sotalol (pA2 ~6.5-6.9), but these compounds featured isopropylamino or other substituents, not a diethylamino group [1]. The absence of canonical beta-blocker data for this specific compound is a key differentiator, suggesting its primary research value lies in exploring non-canonical targets or acting as a negative control for beta-adrenergic activity.

Beta-Adrenoceptor Off-target Screening Selectivity Profile

Differentiation by Physicochemical Properties: Hydrogen Bond Donor/Acceptor Profile vs. Metoprolol

The target compound has a computed profile of 5 Hydrogen Bond Acceptors (HBA) and 2 Hydrogen Bond Donors (HBD) . This differs from the cardioselective beta-blocker Metoprolol (HBA: 4, HBD: 2) and the non-selective Propranolol (HBA: 3, HBD: 1) [1]. The increased HBA count is attributed to the two oxygen atoms in the 1,3-benzodioxole ring, which are absent in the naphthalene (Propranolol) or phenyl ring (Metoprolol) systems. A higher HBA count can influence aqueous solubility and interactions with biological targets that accept hydrogen bonds, suggesting a distinct binding mode and oral bioavailability profile.

Drug-likeness Permeability Solubility

Optimal Research and Industrial Application Scenarios for 1-(1,3-Benzodioxol-5-yloxy)-3-(diethylamino)propan-2-ol


Pharmacophore Modeling for Non-Canonical Aminergic Targets

Given its unique combination of a 1,3-benzodioxole ring and a tertiary diethylamino group, the compound is ideally suited as a probe molecule in computational pharmacophore modeling and molecular docking studies aimed at discovering novel ligands for orphan or non-canonical aminergic receptors, distinct from classic beta-blockers. Its distinct physicochemical and structural profile , combined with its lack of published canonical beta-1/2 activity, allows researchers to explore binding hypotheses without the confounding influence of known beta-blockade.

Medicinal Chemistry SAR Libraries Focused on Amine Modifications

For medicinal chemists constructing structure-activity relationship (SAR) libraries, this compound serves as a crucial data point for investigating the impact of a bulky tertiary amine on the biological activity of benzodioxole-based scaffolds. Direct comparison with primary and secondary amine analogs (e.g., CAS 258853-83-7) enables a systematic exploration of how steric and electronic properties at the amine terminus affect target binding affinity and selectivity.

Analytical Reference Standard for Mass Spectrometry and Chromatography

The compound can be procured as a high-purity reference standard (typically >95%) for developing and validating liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods. Its distinct molecular weight (267.32 g/mol) and fragmentation pattern, arising from the diethylamino group and benzodioxole ring, make it a suitable calibrant for detecting structurally related research chemicals in complex biological matrices, where its unique fingerprint differentiates it from common beta-blockers and amphetamine-type stimulants.

In Vitro Screening for Psychoactive Liability and Off-Target Effects

The structural similarity of the benzodioxole moiety to that found in various psychoactive substances makes this compound a relevant tool for in vitro screening panels. It can be used to assess potential psychoactive liability or off-target interactions at serotonin, dopamine, and other neurotransmitter transporters and receptors. Its use as a specific probe helps in attributing observed effects directly to the diethylamino-benzodioxole pharmacophore, rather than to more common structural motifs.

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